Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride
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Overview
Description
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentane, featuring an amino group and a methyl ester group. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino group and the methyl ester group are introduced through specific reactions, such as amination and esterification.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers investigate its potential medicinal properties due to the presence of the amino group and the cyclopentane ring.
Asymmetric Synthesis: The compound’s stereocenters make it useful in asymmetric synthesis reactions, leading to the formation of enantiomerically pure compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,3S)-3-aminocyclobutane-1-carboxylate hydrochloride: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific ring structure and the presence of both an amino group and a methyl ester group. These features make it a versatile compound in organic synthesis and medicinal chemistry .
Biological Activity
Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H11NO2·HCl
- Molecular Weight : 165.62 g/mol
- CAS Number : 1212304-86-3
Research indicates that this compound may influence various biological pathways:
- Neurotransmitter Modulation : It is hypothesized that this compound may act as a modulator of neurotransmitter systems, particularly in the context of excitatory and inhibitory balance in the central nervous system.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound could exhibit anti-inflammatory properties by modulating cytokine release, which is critical in inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated several biological activities:
- Cell Viability Assays : The compound has been tested for cytotoxicity using assays like MTT and Neutral Red Uptake (NRU). Results indicate a dose-dependent effect on cell viability in various cell lines.
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HEK293 | 10 | 85 |
Neuroblastoma | 20 | 70 |
Hepatocellular | 50 | 50 |
In Vivo Studies
Animal models have been employed to assess the pharmacological effects:
- Behavioral Studies : In rodent models, administration of the compound resulted in alterations in behavior indicative of anxiolytic or antidepressant effects. These findings align with its proposed action on neurotransmitter systems.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuropathic Pain Management : A study involving chronic pain models showed that treatment with this compound reduced pain scores significantly compared to controls.
- Cognitive Function Enhancement : Research on cognitive function demonstrated improvements in memory tasks following administration in aged animal models.
Safety and Toxicology
Safety assessments are critical for any new compound. Current data suggest that this compound exhibits low toxicity at therapeutic doses. However, long-term studies are needed to fully understand its safety profile.
Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in neuropharmacology and pain management. Further research is warranted to elucidate its mechanisms of action and therapeutic efficacy through clinical trials.
Future studies should focus on:
- Detailed mechanistic studies to clarify its role in neurotransmitter modulation.
- Long-term safety assessments to evaluate chronic exposure effects.
- Exploration of its potential as a treatment for specific neurological disorders.
Properties
CAS No. |
2387567-29-3 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m0./s1 |
InChI Key |
ZHHPQWQLZPOEFX-QMGYSKNISA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C1)N)C(=O)OC.Cl |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.